N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a structurally complex molecule combining an indole core, a tetrazole ring, and an acetamide linker. The indole moiety (6-methoxy-substituted) is connected via an ethyl chain to the acetamide group, which is further modified by a sulfanyl-tetrazole unit substituted with a 3-methylphenyl group. This compound’s design leverages the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin, indomethacin) and the tetrazole ring’s role as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in analogous tetrazole-acetamide derivatives .
Properties
Molecular Formula |
C21H22N6O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22N6O2S/c1-14-4-3-5-16(10-14)27-21(24-25-26-27)30-13-20(28)22-9-8-15-12-23-19-11-17(29-2)6-7-18(15)19/h3-7,10-12,23H,8-9,13H2,1-2H3,(H,22,28) |
InChI Key |
IDMBDCGFIMICCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the indole and tetrazole derivatives using a suitable linker, such as an acetamide group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could yield indole-3-carboxylic acid, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole and tetrazole moieties can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
a) 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Structural Differences : Replaces the indole-ethyl group with a thiadiazole ring and substitutes the 3-methylphenyl group with 3-chloro-4-methylphenyl.
b) N-Benzyl-2-(1H-tetrazol-5-yl)acetamide derivatives ()
- Structural Differences : Features benzyl or alkyl groups instead of the indole-ethyl chain. For example, 2o incorporates a thiophene-ethyl group.
- Implications : The absence of the indole moiety reduces opportunities for hydrophobic interactions. However, alkyl/aryl groups (e.g., thiophene in 2o ) may enhance solubility or target selectivity .
c) Losartan and Valsartan ()
- Structural Differences : Angiotensin II receptor blockers with biphenyl-tetrazole cores instead of indole-acetamide scaffolds.
- Implications: Demonstrates tetrazole’s role in mimicking carboxylates for receptor binding. The target compound’s indole-ethyl group may confer unique selectivity for non-angiotensin targets (e.g., serotonin receptors) .
Analogues with Triazole Moieties
a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
- Structural Differences : Triazole replaces tetrazole, with a naphthalene-oxy group instead of 3-methylphenyl.
- The naphthalene group increases hydrophobicity, which may limit solubility compared to the target compound’s methylphenyl group .
b) 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide ()
- Structural Differences : Fluorobenzyl substituent replaces indole-ethyl chain; triazole instead of tetrazole.
- Implications : Fluorine enhances bioavailability via electronegative effects, but triazole’s reduced acidity compared to tetrazole may diminish ionic interactions .
Pharmacological and Physicochemical Comparisons
*Hypothesized based on structural similarity to indomethacin and tetrazole-based bioactive molecules.
Key Findings and Implications
- Tetrazole vs. Triazole : Tetrazoles in the target compound enhance hydrogen-bonding and metabolic stability compared to triazole analogues .
- Indole vs.
- Substituent Effects : The 3-methylphenyl group balances lipophilicity and steric effects, avoiding the metabolic liabilities of halogens (e.g., ’s chloro group) .
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 307.39 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. The presence of the indole moiety is known to facilitate interactions with serotonin receptors, while the tetrazole group contributes to its binding affinity in various biological systems.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole, including this compound, possess significant antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In vitro studies reported minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| MRSA | 0.98 |
| Candida albicans | 7.80 |
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
Results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 μM across different cell lines, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
| MCF7 | 25 |
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized various indole derivatives, including the target compound. The study focused on their antimicrobial activity against clinical isolates of MRSA and Mycobacterium tuberculosis. The results confirmed that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .
Evaluation of Anticancer Properties
Another study investigated the anticancer effects of the compound in vivo using xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
